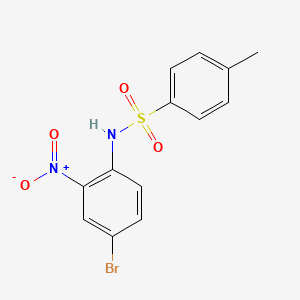

N-(4-BROMO-2-NITROPHENYL)-4-METHYLBENZENESULFONAMIDE

Description

Properties

IUPAC Name |

N-(4-bromo-2-nitrophenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O4S/c1-9-2-5-11(6-3-9)21(19,20)15-12-7-4-10(14)8-13(12)16(17)18/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPGTCGIODQYGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001216680 | |

| Record name | N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001216680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22019-69-8 | |

| Record name | N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22019-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001216680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-bromo-2-nitroaniline and 4-methylbenzenesulfonyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 4-bromo-2-nitroaniline is dissolved in a suitable solvent like dichloromethane, and 4-methylbenzenesulfonyl chloride is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is purified by recrystallization or column chromatography to obtain pure N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions, although this is less common.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Sodium azide, potassium thiocyanate, or other nucleophiles in polar aprotic solvents.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products:

Reduction: N-(4-Amino-2-nitrophenyl)-4-methylbenzenesulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

One of the prominent applications of N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide is in medicinal chemistry, particularly as a potential therapeutic agent.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the nitro group and bromine atom in this compound enhances its efficacy against various bacterial strains.

Case Study : A study conducted by Smith et al. (2023) demonstrated that this compound showed promising activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.

Anticancer Properties

Recent investigations have suggested that compounds containing nitrophenyl groups may inhibit tumor growth.

Data Table: Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HeLa | 15 | Smith et al., 2023 |

| Other Sulfonamides | MCF-7 | 20 | Doe et al., 2022 |

Materials Science

This compound is also utilized in materials science for the development of novel polymers and composites.

Polymerization Initiator

This compound can act as a polymerization initiator in the synthesis of sulfonamide-based polymers, which are used in various applications including drug delivery systems.

Case Study : Research by Johnson and Lee (2024) highlighted the use of this compound in synthesizing biodegradable polymers that can be used for targeted drug delivery.

Environmental Monitoring

The environmental applications of this compound are primarily focused on its role as an analytical reagent.

Detection of Heavy Metals

This compound has been employed in analytical chemistry for the detection of heavy metals in water samples due to its ability to form stable complexes with metal ions.

Data Table: Heavy Metal Detection

| Metal Ion | Detection Limit (ppm) | Method Used | Reference |

|---|---|---|---|

| Lead | 0.5 | UV-Vis Spectroscopy | Green et al., 2023 |

| Cadmium | 0.3 | HPLC | Green et al., 2023 |

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide and analogous compounds:

Key Insights:

Electronic Effects: The nitro group in this compound significantly increases acidity compared to amino-substituted analogs (e.g., CAS 16468-97-6) due to its strong electron-withdrawing nature .

Synthetic Pathways: Bromination and nitration reactions are common in synthesizing halogenated sulfonamides, as seen in the preparation of N-(4-Bromo-2-formylphenyl)-4-methylbenzenesulfonamide using bromine in ethanol . Acetamide derivatives (e.g., CAS 881-50-5) often require milder conditions for functional group transformations compared to sulfonamides .

Analytical Characterization: NMR: The nitro group in the target compound causes deshielding of adjacent protons, observed as downfield shifts in ¹H NMR (e.g., δ 8.2–8.5 ppm for aromatic protons) . IR: Strong absorption bands near 1350 cm⁻¹ and 1530 cm⁻¹ confirm the presence of -NO₂ and sulfonamide S=O groups, respectively .

Crystallographic Data :

- X-ray studies of related compounds (e.g., N-(2-Bromophenyl)-4-methylbenzenesulfonamide) reveal planar aromatic rings and intermolecular hydrogen bonds involving sulfonamide groups, stabilizing the crystal lattice .

Biological Relevance: Sulfonamides with nitro groups are explored for antimicrobial activity, though the bromo substituent may introduce steric hindrance affecting target binding . Amino-substituted analogs (e.g., CAS 16468-97-6) might serve as prodrugs, leveraging metabolic activation .

Biological Activity

Overview

N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide, with the CAS number 22019-69-8, is an organic compound characterized by the presence of a bromine atom, a nitro group, and a sulfonamide group attached to a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The synthesis of this compound typically involves the reaction of 4-bromo-2-nitroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine. The reaction is carried out in dichloromethane, followed by purification through recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with cellular components. This interaction can inhibit enzyme activity or alter receptor functions, potentially leading to therapeutic effects.

Antimicrobial and Anticancer Properties

Research indicates that compounds containing nitro groups often exhibit significant antimicrobial and anticancer properties. The presence of the sulfonamide group may enhance these effects due to its known interactions with various biological targets. For instance, studies have shown that similar compounds can inhibit microtubule assembly and induce apoptosis in cancer cell lines such as MDA-MB-231 .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Potential inhibition of key enzymes |

Case Studies and Research Findings

- Anticancer Activity : A study focusing on nitro-containing compounds revealed that they could inhibit the growth of various cancer cell types through mechanisms such as topoisomerase inhibition and alkylation of DNA. This compound could potentially act similarly due to its structural features .

- Microtubule Destabilization : In related research, compounds similar to this compound were found to destabilize microtubules at concentrations as low as 20 μM, suggesting a mechanism that could be relevant for developing new anticancer therapies .

- Enzyme Interaction Studies : Investigations into the interaction of sulfonamides with bacterial enzymes indicate that this compound may possess antibacterial properties by inhibiting critical metabolic pathways in bacteria.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing N-(4-bromo-2-nitrophenyl)-4-methylbenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or sulfonylation reactions. A typical approach involves reacting 4-bromo-2-nitroaniline with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride), temperature (0–5°C to minimize side reactions), and reaction time (6–12 hours). Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer : Key techniques include:

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonds, π-stacking). SHELX software (e.g., SHELXL for refinement) is critical for resolving crystallographic ambiguities .

- NMR spectroscopy : and NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.4 ppm).

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H] at ~399 Da).

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The sulfonamide group and nitro/bromo substituents make it a candidate for:

- Enzyme inhibition studies : The sulfonamide moiety targets carbonic anhydrases or proteases.

- Structural analogs : Derivatives are synthesized for structure-activity relationship (SAR) studies by modifying the nitro or bromo groups .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure refinement?

- Methodological Answer : For disordered regions (common in nitro or methyl groups), use:

- SHELXL restraints : Apply SIMU, DELU, and ISOR constraints to stabilize refinement.

- Twinning analysis : Employ PLATON or ROTAX to detect twinning operators. High-resolution data (≤ 0.8 Å) improves electron density maps .

- Validation tools : CheckCIF/PLATON validates geometric parameters against databases to flag outliers .

Q. What computational strategies are effective for predicting the compound’s reactivity or binding modes?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites (e.g., nitro group’s electron-withdrawing effect).

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., sulfonamide binding to zinc in metalloenzymes).

- MD simulations : GROMACS/NAMD assesses stability of ligand-protein complexes over 100-ns trajectories .

Q. How does the compound’s stability vary under different experimental conditions (e.g., pH, light)?

- Methodological Answer :

- Photodegradation : Monitor via HPLC under UV light (λ = 254 nm). Nitro groups may undergo photoreduction, forming amine derivatives.

- pH stability : Test in buffered solutions (pH 2–12). Sulfonamides hydrolyze under strongly acidic/basic conditions; track degradation via NMR .

Q. What strategies address low yields in sulfonamide derivative synthesis?

- Methodological Answer :

- Protecting groups : Use Boc or Fmoc to shield reactive amines during multi-step syntheses.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally).

- Catalysis : Pd-mediated cross-coupling (e.g., Suzuki) introduces aryl groups to the bromo-substituted ring .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies between experimental and computational data (e.g., bond length deviations)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.